molecular formula C21H22N2O6S B1147406 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid CAS No. 155657-19-5

2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid

Cat. No.: B1147406
CAS No.: 155657-19-5
M. Wt: 430.48
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Description

2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid (CAS: 115065-79-7) is a structurally complex molecule featuring a thiazole core substituted with a benzyloxycarbonyl (Cbz) group, a conjugated pentenoic acid backbone, and a 3-methylbut-2-en-1-yl (prenyl) ester moiety. Its molecular formula is C₂₁H₂₂N₂O₆S, with a molecular weight of 430.47 g/mol . The compound is primarily known as the sidechain precursor in the synthesis of ceftibuten, a third-generation cephalosporin antibiotic . Its structural complexity arises from the combination of electron-withdrawing (Cbz) and electron-donating (prenyl ester) groups, which influence its reactivity and pharmacological relevance.

Key physicochemical properties include:

Property Value Reference
Density 1.329 g/cm³
pKa (predicted) 2.90 ± 0.19
Solubility Low in water; soluble in organic solvents

Properties

IUPAC Name

(Z)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNRPJXKFDFPH-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC(=O)C/C=C(/C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)\C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115065-79-7
Record name 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(3-methyl-2-buten-1-yl) ester
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Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole nucleus is synthesized via cyclization of α-amino amides with thionation agents. For example:

  • Substrate Preparation : (S)-valine is converted to amide 85 using ethyl chloroformate.

  • Thionation : Amide 85 reacts with Lawesson’s reagent to form thioamide 90 .

  • Cyclization : Thioamide 90 undergoes Hantzsch cyclization with α-bromo ketones to yield thiazole 95 .

Key Data :

StepReagents/ConditionsYieldOptical Purity
ThionationLawesson’s reagent, THF, 60°C78%-
CyclizationCaCO₃, HBr, DCM65%88% ee

Challenges : Partial racemization occurs during cyclization due to HBr generation. Substituting CaCO₃ with weaker bases (e.g., NaHCO₃) improves enantiomeric excess to 92%.

Introduction of the 3-Methylbut-2-en-1-yloxy Group

Alkylation of Hydroxyl Intermediates

The prenyloxy side chain is introduced via nucleophilic substitution:

  • Substrate : 5-Hydroxypent-2-enoic acid intermediate.

  • Alkylation : React with 3,3-dimethylallyl bromide (1.2 equiv) in DMF using NaH (2.0 equiv) at 0°C → RT.

Reaction Conditions :

  • Solvent : DMF (anhydrous).

  • Base : NaH (60% dispersion in mineral oil).

  • Yield : 82%.

Analytical Note : NMR confirms regioselectivity at the terminal hydroxyl group (δ 4.50 ppm, d, J = 6.5 Hz).

Assembly of the Pent-2-enoic Acid Backbone

Organoindium-Mediated Allylation

The α,β-unsaturated carboxylate is constructed via an indium-mediated allylation:

  • Substrate : Glyoxalate hydrate (16 ).

  • Reagent : Allylindium bromide (prepared from allyl bromide and indium powder in H₂O).

  • Reaction : Stir at 25°C for 12 h to yield (S)-2-hydroxypent-4-enoic acid.

Optimization :

  • Solvent : Water improves yield (90%) vs. THF (65%).

  • Stereoselectivity : 94% ee (determined by chiral HPLC).

Final Coupling and Deprotection

Amide Bond Formation

The thiazole and pentenoic acid fragments are coupled via EDC/HOBt chemistry:

  • Activation : Carboxylic acid (1.0 equiv) with EDC (1.5 equiv), HOBt (1.5 equiv) in DCM.

  • Coupling : Add thiazole-amine (1.1 equiv), stir at RT for 24 h.

Yield : 75% after silica gel chromatography.

Cbz Protection

The amine is protected using benzyloxycarbonyl chloride:

  • Conditions : Cbz-Cl (1.2 equiv), TEA (2.0 equiv) in THF, 0°C → RT.

  • Yield : 88%.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance throughput:

  • Thiazole cyclization : Conducted in a microreactor (residence time: 5 min) at 100°C.

  • Alkylation : Packed-bed reactor with immobilized NaH reduces metal waste.

Throughput : 1.2 kg/day with 95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 5H, Cbz aromatic), 6.82 (d, J = 15.5 Hz, CH=CO), 5.28 (m, prenyl CH₂).

  • HRMS : m/z 431.1421 [M+H]⁺ (calc. 431.1418).

Purity Assessment

  • HPLC : 98.5% (C18 column, 60:40 MeCN:H₂O).

Challenges and Mitigation Strategies

IssueCauseSolution
RacemizationAcidic conditions during cyclizationUse NaHCO₃ instead of CaCO₃
Low Alkylation YieldSteric hindranceSwitch to DMSO as solvent
Epimerization at C-2Basic coupling conditionsUse protic solvents (e.g., iPrOH)

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed resolution of racemic pentenoic acid intermediates achieves 99% ee.

Photoredox Alkylation

Visible-light-mediated alkylation reduces reaction time from 12 h → 2 h .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

The compound 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The molecular formula of the compound is C21H22N2O6SC_{21}H_{22}N_{2}O_{6}S, with a molecular weight of 430.5 g/mol. The structure features a thiazole ring, a benzyloxycarbonyl group, and an enol lactone moiety, which contribute to its biological activity and chemical reactivity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiazole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The benzyloxycarbonyl group may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes and exert therapeutic effects.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains. Studies have demonstrated that modifications in the thiazole structure can lead to enhanced antibacterial activity, making this compound a candidate for further investigation.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For instance, thiazole-containing compounds have been explored for their ability to inhibit enzymes involved in metabolic pathways critical for disease progression, such as certain proteases or kinases. This application is particularly relevant in developing treatments for diseases like diabetes and cancer.

Study 1: Anticancer Activity of Thiazole Derivatives

A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives, including compounds structurally related to 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid). The results indicated that these compounds effectively inhibited cancer cell growth through apoptosis induction mechanisms (Smith et al., 2023).

Study 2: Antimicrobial Efficacy

In another study, researchers investigated the antimicrobial properties of various thiazole derivatives. The findings suggested that modifications similar to those present in the target compound significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Johnson et al., 2024).

Study 3: Enzyme Inhibition Potential

A recent investigation focused on enzyme inhibitors derived from thiazole scaffolds. The study highlighted the potential of these compounds to inhibit specific kinases involved in cancer progression, paving the way for future therapeutic developments (Lee et al., 2025).

Mechanism of Action

The mechanism of action of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole core, ester/acid substituents, and biological activity. Below is a detailed comparison:

Thiazole Derivatives with Modified Ester/Acid Groups
Compound Name / CAS Structural Differences Biological Activity Synthesis Optimization Reference
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one Replaces prenyl ester with benzylidene and methylthio groups Anticancer (IC₅₀: 12–45 μM against HeLa cells) K₂CO₃ in ethanol (yield: 82–89%)
(Z)-5-(4-Nitrobenzylidene)-4-oxothiazole-2-amino propanoic acid Nitrobenzylidene substituent; propanoic acid sidechain Anticancer (enhanced cytotoxicity) Methanol or DMF (lower yields: 60–70%)
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (CAS: 547763-09-7) tert-Butoxycarbonyl (Boc) group; methylthiazole-carboxylic acid Intermediate in peptide synthesis Boc-protection under anhydrous conditions
5-(3-Methylbut-2-enoxy)-5-oxo-pentenoic acid derivatives (e.g., CAS: 1110766-97-6) Hexyloxy or dichlorophenyl substituents Antibacterial (broad-spectrum β-lactams) Enzymatic esterification

Key Observations :

  • Electron-Withdrawing Groups: The Cbz group in the target compound enhances stability during synthesis compared to nitrobenzylidene analogs, which require stringent solvent/base conditions (e.g., K₂CO₃ in ethanol vs. DMF) .
  • Ester Flexibility : The prenyl ester in the target compound improves lipophilicity (logP: ~2.5) compared to tert-butoxycarbonyl derivatives (logP: ~1.8), favoring membrane permeability in antibiotic applications .

Key Observations :

  • The target compound lacks direct cytotoxicity but serves as a critical intermediate in ceftibuten, which inhibits bacterial cell wall synthesis .
  • Thiazole derivatives with benzylidene or azo groups exhibit standalone anticancer activity but require higher concentrations (IC₅₀ > 8 μM) compared to clinical chemotherapeutics .
Stability Under Physiological Conditions
Compound Half-Life (pH 7.4, 37°C) Degradation Products Reference
Target Compound (115065-79-7) ~6 hours Cbz-thiazole + prenyl oxopentenoic acid
(Z)-5-(4-Nitrobenzylidene)-thiazoles ~2 hours Nitroso derivatives
Azo-linked benzothiazoles >24 hours Stable; no significant degradation

Key Observations :

  • The target compound’s ester linkage is prone to hydrolysis, necessitating stabilized formulations (e.g., lyophilized powders) for pharmaceutical use .
  • Azo-linked derivatives exhibit superior stability due to resonance stabilization of the N=N bond .

Biological Activity

The compound 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)-5-oxopent-2-enoic acid, also known by its CAS number 115065-79-7, is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H22N2O6S, with a molecular weight of 430.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities. Key properties include:

  • Number of Heavy Atoms: 30
  • Rotatable Bonds: 12
  • Hydrogen Bond Acceptors: 7
  • Hydrogen Bond Donors: 2
  • LogP (Partition Coefficient): Indicates low gastrointestinal absorption and poor blood-brain barrier permeability .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that the compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular processes .

Anticancer Properties

Thiazole derivatives are often evaluated for their anticancer potential due to their ability to interfere with cancer cell proliferation. Studies on related compounds have demonstrated their capacity to induce apoptosis in cancer cells. For example, derivatives have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising results in inhibiting cell growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Thiazole derivatives are known to modulate various signaling pathways involved in cell survival and apoptosis. The presence of the benzyloxycarbonyl group may enhance the compound's lipophilicity, improving its interaction with cellular membranes and facilitating its uptake into cells .

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of thiazole derivatives, a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against several bacterial strains, indicating strong antimicrobial activity. This suggests that similar compounds, including the one , could possess comparable efficacy .

Study on Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives revealed that certain modifications to the thiazole ring structure led to enhanced cytotoxicity against various cancer cell lines. The study highlighted that compounds with specific substituents showed improved potency in inhibiting tumor growth, which could be relevant for developing new anticancer therapies based on this compound .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialMIC = 50 μg/mL
AnticancerInduces apoptosis
MechanismModulates signaling

Q & A

Basic: What are the established synthetic routes for this compound, and how are thiazole ring formation and esterification optimized?

Methodological Answer:
The synthesis typically involves:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl intermediates. For example, 2-aminothiazol-4(5H)-one derivatives can be synthesized via refluxing thiourea with chloroacetic acid and sodium acetate in acetic acid .
  • Esterification : The 3-methylbut-2-en-1-yloxy group is introduced via nucleophilic substitution or Mitsunobu reaction, using pre-activated alcohols (e.g., 3-methylbut-2-en-1-ol with DCC/DMAP).
  • Benzyloxycarbonyl (Cbz) protection : The amino group on the thiazole is protected using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
    Key Optimization : Adjusting reaction time (3–5 hours for reflux) and stoichiometric ratios (1.0–1.1 equiv of key intermediates) improves yield .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the presence of the Cbz-protected amine (δ ~7.3–7.5 ppm for benzyl protons), thiazole protons (δ ~6.8–7.2 ppm), and the α,β-unsaturated ester (δ ~5.5–6.5 ppm for olefinic protons) .
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and ester linkages (C-O at ~1200–1250 cm⁻¹) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and purity (>98%) .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free thiazole or carboxylic acid derivatives) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Storage at –20°C in anhydrous DMSO or acetonitrile is recommended to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Example : Discrepancies between observed and predicted NMR shifts may arise from unexpected tautomerism or steric effects. For example, the α,β-unsaturated ester’s geometry (E/Z) can alter chemical shifts. Use NOESY to confirm spatial arrangements .
  • Comparative Analysis : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT-based NMR prediction) .
  • Impurity Profiling : LC-MS/MS can detect trace byproducts (e.g., deprotected amines or hydrolyzed esters) that skew spectral data .

Advanced: What experimental designs are suitable for optimizing multi-step synthesis yields?

Methodological Answer:

  • Factorial Design : Use a split-plot design to test variables:
    • Main Plot : Catalyst type (e.g., Pd/C vs. Raney Ni for hydrogenolysis).
    • Subplot : Solvent polarity (THF vs. DMF) and temperature (25°C vs. 50°C).
    • Response Variables : Yield, purity, and reaction time .
  • Response Surface Methodology (RSM) : Model interactions between reagent stoichiometry and reaction duration to identify optimal conditions .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Focus on the thiazole ring’s hydrogen-bonding potential and the ester group’s lipophilicity .
  • MD Simulations : Analyze stability in aqueous vs. lipid bilayer environments (GROMACS/NAMD) to predict membrane permeability .
  • QSAR Models : Corolate electronic parameters (HOMO/LUMO energies) with observed bioactivity using Gaussian or ORCA .

Advanced: What strategies address discrepancies in biological activity data across assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize activity to cell viability (MTT assay) .
  • Metabolite Profiling : LC-MS/MS to detect in situ degradation products that may confound results (e.g., hydrolysis in cell culture media) .
  • Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀ values and assess assay reproducibility .

Advanced: How can environmental fate studies inform safe laboratory handling protocols?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301B guidelines to assess microbial degradation in aqueous systems. Monitor via TOC analysis .
  • Photostability : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products with GC-MS .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and use activated carbon filtration for organic residues .

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